

Introduction: The Significance of the Pyrazole-Alkyne Scaffold

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Compound of Interest

Compound Name: *1-ethyl-5-ethynyl-1H-pyrazole*

CAS No.: *1344083-08-4*

Cat. No.: *B1469161*

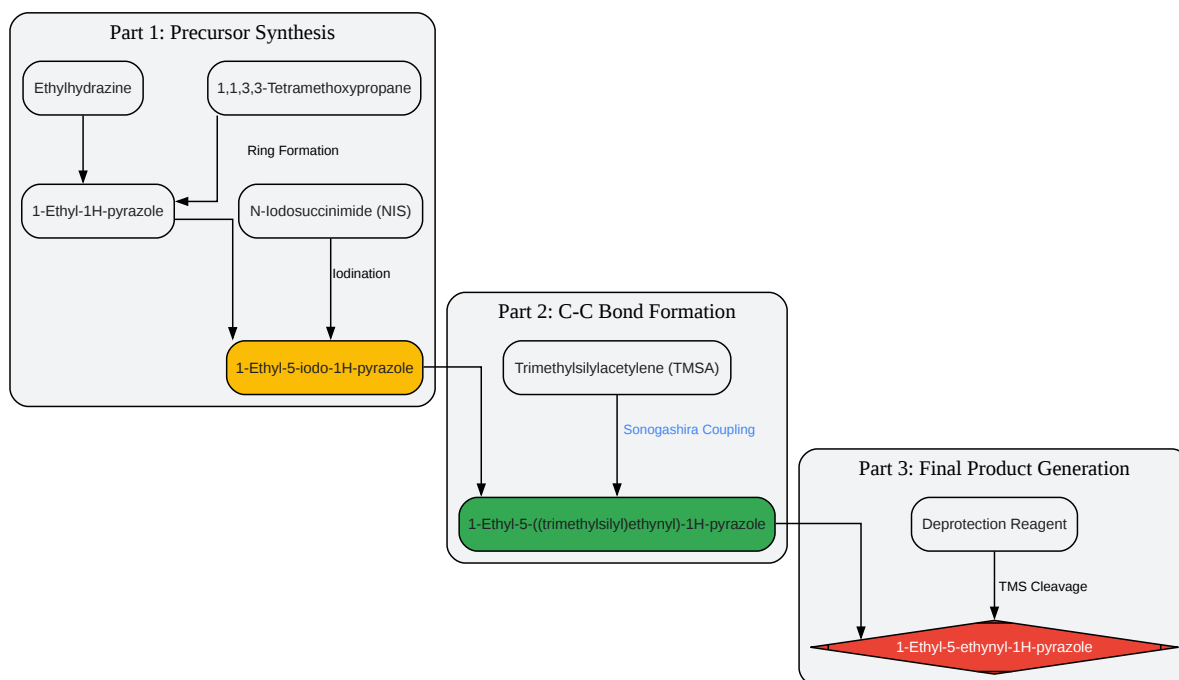
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The **1-ethyl-5-ethynyl-1H-pyrazole** motif is a highly valuable building block in modern chemistry. Pyrazole rings are well-established pharmacophores present in numerous FDA-approved drugs, exhibiting a wide array of biological activities.^[1] The terminal alkyne functionality serves as a versatile handle for further chemical transformations, most notably in "click chemistry," bioconjugation, and the synthesis of complex molecular architectures through carbon-carbon bond-forming reactions. This guide provides a comprehensive, field-proven methodology for the scalable synthesis of **1-ethyl-5-ethynyl-1H-pyrazole**, designed for researchers and professionals in drug development and materials science. The presented route is optimized for efficiency, scalability, and robustness, focusing on the widely adopted Sonogashira cross-coupling strategy.

Strategic Overview: A Modular and Scalable Approach

The most reliable and scalable pathway to **1-ethyl-5-ethynyl-1H-pyrazole** involves a multi-step sequence starting from readily available precursors. The core strategy is to first construct a halogenated pyrazole intermediate, which then undergoes a palladium-catalyzed cross-coupling reaction with a protected acetylene source, followed by a final deprotection step. This

modular approach allows for optimization at each stage and avoids the direct handling of acetylene gas, a critical consideration for safety and scalability.



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Caption: Overall workflow for the synthesis of **1-ethyl-5-ethynyl-1H-pyrazole**.

Part 1: Synthesis of the Key Precursor: 1-Ethyl-5-iodo-1H-pyrazole

Causality and Rationale: The synthesis begins with the construction of the N-ethylated pyrazole ring, followed by regioselective iodination. Iodine is chosen as the halogen because the resulting C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, offering faster kinetics and milder reaction conditions compared to its bromo or chloro counterparts.[1] N-Iodosuccinimide (NIS) is an ideal iodinating agent for this purpose; it is an easily handled solid and the reaction proceeds cleanly, often requiring simple purification.

Experimental Protocol: 1-Ethyl-5-iodo-1H-pyrazole

Step 1a: Synthesis of 1-Ethyl-1H-pyrazole

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethylhydrazine oxalate (1.0 eq) and water.
- Cool the mixture to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water.
- To this basic solution, add 1,1,3,3-tetramethoxypropane (1.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
- Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.
- Extract the aqueous mixture with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield crude 1-ethyl-1H-pyrazole, which can often be used in the next step without further purification.

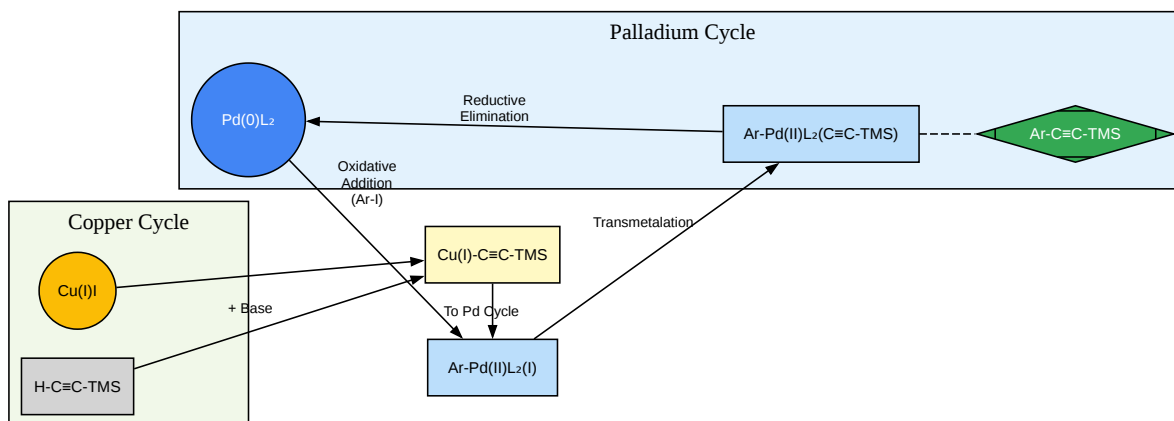
Step 1b: Iodination of 1-Ethyl-1H-pyrazole

- Dissolve the crude 1-ethyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.
- Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.
- Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, remove the acetonitrile under reduced pressure.
- Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any unreacted iodine, followed by a brine wash.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to obtain pure 1-ethyl-5-iodo-1H-pyrazole.

Part 2: The Sonogashira Cross-Coupling Reaction

Principle and Mechanistic Insight: The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[2] The reaction is catalyzed by a synergistic combination of palladium and copper complexes.^[3] The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the 1-ethyl-5-iodo-1H-pyrazole. Concurrently, in the copper cycle, the terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The final step is a reductive elimination that yields the coupled product and regenerates the active Pd(0) catalyst.^[3]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

- To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 1-ethyl-5-iodo-1H-pyrazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) ($\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
- Evacuate and backfill the flask with the inert gas three times.
- Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
- Stir the mixture at room temperature for 10 minutes.
- Add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) dropwise via syringe.[4]

- Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
- Wash the filtrate sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product, 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole, can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Part 3: Terminal Alkyne Deprotection

Principle and Rationale for Chemoselectivity: The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing its homocoupling (Glaser coupling) under the Sonogashira conditions.^{[4][5]} The final step is the selective cleavage of the silicon-carbon bond to reveal the desired terminal alkyne. This deprotection must be chemoselective, meaning it should not affect other functional groups in the molecule. While fluoride sources like tetrabutylammonium fluoride (TBAF) are common, milder and more scalable methods are often preferred.^[6]

Catalytic amounts of silver salts or the use of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can provide excellent selectivity, especially when other silyl ethers or base-labile groups are present.^{[7][8]}

Data Presentation: Comparison of TMS Deprotection Methods

| Method | Reagent | Solvent | Temp (°C) | Time (h) | Key Advantages | Citation |
|------------------|--------------------------|--|-----------|----------|--|----------|
| Silver-Catalyzed | AgNO ₃ (cat.) | CH ₂ Cl ₂ /MeOH/H ₂ O | RT | 2-8 | High chemoselectivity; tolerates other silyl ethers. | [7][9] |
| Organic Base | DBU (0.1-1.0 eq) | Acetonitrile/H ₂ O | 60 | 0.5-2 | Fluoride-free; excellent for base-labile substrates. | [8] |
| Fluoride Source | TBAF | THF | RT | 0.5-1 | Fast and common, but lower chemoselectivity. | [6] |

Experimental Protocol: Silver-Catalyzed Deprotection (Recommended)

- Dissolve the crude or purified 1-ethyl-5-((trimethylsilyl)ethynyl)-1H-pyrazole (1.0 eq) in a solvent mixture of dichloromethane, methanol, and water (e.g., a 7:4:1 ratio).[7]
- Add a catalytic amount of silver nitrate (AgNO₃, 0.1 eq).
- Stir the reaction vigorously at room temperature. Monitor by TLC until all starting material is consumed (typically 2-8 hours).
- Once complete, dilute the mixture with dichloromethane and wash with water to remove the silver salts and methanol.

- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel to yield the final product, **1-ethyl-5-ethynyl-1H-pyrazole**.

Troubleshooting and Scalability Considerations

- Glaser Homocoupling: The primary cause of this alkyne dimerization is the presence of oxygen.^[5] Ensure all solvents and the reaction atmosphere are rigorously deoxygenated, particularly for large-scale reactions. Using copper-free Sonogashira conditions is an alternative strategy to mitigate this side reaction.^[5]
- Hydrodehalogenation: The premature replacement of iodine with a hydrogen atom can be a significant side reaction.^[5] This is often promoted by certain bases or protic solvents. Using a non-protic solvent like THF or DMF and a bulky amine base such as DIPEA can minimize this issue.
- Catalyst Inactivation: The palladium catalyst is sensitive to air and moisture. Ensure high-quality reagents and strict adherence to inert atmosphere techniques.
- Exothermic Reactions: The initial pyrazole formation and the Sonogashira coupling can be exothermic. For scale-up, ensure adequate cooling and controlled, slow addition of reagents.

Conclusion

The described three-part synthetic route, centered on a Sonogashira cross-coupling reaction, provides a robust, efficient, and scalable method for producing **1-ethyl-5-ethynyl-1H-pyrazole**. By utilizing a stable, halogenated pyrazole precursor and a protected acetylene source, this strategy ensures high yields and operational safety. The final, selective deprotection step yields the target molecule with high purity, ready for application in drug discovery, medicinal chemistry, and materials science.

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